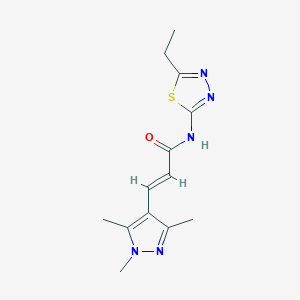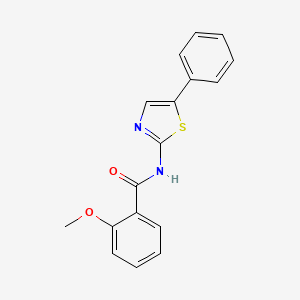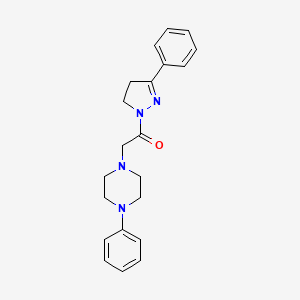
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide, also known as CPPC, is a chemical compound that has been widely studied for its potential use in scientific research. CPPC is a cyclopropane derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide is not fully understood, but it is thought to involve the modulation of ion channel activity. N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide has been shown to increase the activity of the TRP channel and the voltage-gated potassium channel, while decreasing the activity of the NMDA receptor. These effects may be due to the ability of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide to bind to specific sites on these ion channels and alter their function.
Biochemical and Physiological Effects
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of ion channel activity, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. These effects may be due to the ability of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide to alter the function of specific ion channels and neurotransmitter receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide is its ability to modulate ion channel activity in a specific and reversible manner. This allows researchers to study the effects of ion channel modulation on various physiological processes, without the need for irreversible ion channel blockers. However, one limitation of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide. One area of interest is the development of more selective N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide analogs, which may allow for more precise modulation of specific ion channels and neurotransmitter receptors. Another area of interest is the use of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide in studies of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, where ion channel dysfunction may play a role in disease progression. Finally, the use of N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide in studies of pain sensation and analgesia may also be an area of future research.
Méthodes De Synthèse
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2-methoxy-5-methylphenyl magnesium bromide with cyclopropanecarboxylic acid chloride. Other methods involve the reaction of 4-chloro-2-methoxy-5-methylphenyl lithium with cyclopropanecarboxylic acid anhydride or the reaction of 4-chloro-2-methoxy-5-methylphenyl boronic acid with cyclopropanecarboxylic acid chloride.
Applications De Recherche Scientifique
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitter release, and synaptic plasticity. N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide has been shown to modulate the activity of several different ion channels, including the N-methyl-D-aspartate (NMDA) receptor, the transient receptor potential (TRP) channel, and the voltage-gated potassium channel. These ion channels are involved in a range of physiological processes, including learning and memory, pain sensation, and neuronal excitability.
Propriétés
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-7-5-10(11(16-2)6-9(7)13)14-12(15)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRVSJPDRMOIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)


![Ethyl 3-(cyclobutanecarbonylamino)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629121.png)

![N-(3,4-difluorophenyl)-2-[[2-[(2-fluorophenyl)methyl-methylamino]acetyl]amino]acetamide](/img/structure/B7629129.png)
![2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7629137.png)
![1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone](/img/structure/B7629153.png)
![3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole](/img/structure/B7629168.png)

![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butanamide](/img/structure/B7629184.png)